molecular formula C17H26N6O4 B2761921 2-(3-methyl-8-morpholino-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide CAS No. 300835-41-0

2-(3-methyl-8-morpholino-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

Cat. No.: B2761921
CAS No.: 300835-41-0
M. Wt: 378.433
InChI Key: FYMZMAJQZWMCEU-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . It has 8 hydrogen bond acceptors and 2 hydrogen bond donors . It also has 8 freely rotating bonds . Its polar surface area is 122 Å2 . Its molar refractivity is 109.5±0.5 cm3 , and its molar volume is 293.1±7.0 cm3 .

Scientific Research Applications

Synthetic Chemistry Applications

Research has shown that compounds with morpholino groups and purine structures are pivotal in the synthesis of potent antimicrobials and other therapeutic agents. For instance, the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine has been demonstrated as useful for creating potent antimicrobials, including arecoline derivatives (Kumar, Sadashiva, & Rangappa, 2007). This highlights the importance of such structures in medicinal chemistry for developing new therapeutic agents.

Pharmacological Applications

Morpholino and purine derivatives have shown significant promise in pharmacology, particularly in the development of selective ligands for receptor studies and potential therapeutic agents. For example, a compound designed as 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide exhibited high affinity for σ1 receptors and demonstrated antinociceptive effects, suggesting its potential in treating inflammatory pain (Navarrete-Vázquez et al., 2016). Such findings underscore the utility of these compounds in exploring new pain management strategies.

Biochemical Applications

The biochemical applications of morpholino-purine derivatives extend to antimicrobial and antifungal activities. A novel series of N-substituted-2-(6-morpholino-9H-purin-9-yl)acetamide derivatives were synthesized and evaluated for their antibacterial activities against specific bacterial strains, demonstrating significant inhibitory effects (Wu, Gao, Tu, & Ouyang, 2016). This suggests the potential of such compounds in addressing bacterial infections and contributing to the development of new antibacterial agents.

Properties

IUPAC Name

2-(3-methyl-8-morpholin-4-yl-2,6-dioxo-7-pentylpurin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O4/c1-3-4-5-6-22-13-14(19-16(22)21-7-9-27-10-8-21)20(2)17(26)23(15(13)25)11-12(18)24/h3-11H2,1-2H3,(H2,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMZMAJQZWMCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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